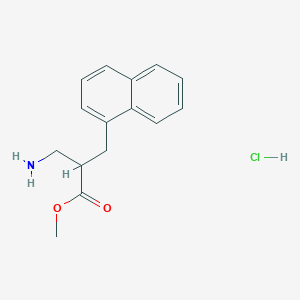

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride

Description

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride is a chiral amino ester hydrochloride salt characterized by a naphthalen-1-ylmethyl substituent at the β-position of the propanoate backbone. This compound is structurally related to bioactive molecules, particularly those targeting neurological enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While direct data on its molecular weight or CAS number is unavailable in the provided evidence, its structural analogs suggest a molecular weight range of ~260–275 g/mol, depending on substituents.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGXUFDKRNKUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, naphthalene, undergoes a series of reactions to introduce the desired functional groups.

Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.

Esterification: The amino group is converted to an ester using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions can introduce new substituents at specific positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

- Pharmaceutical Synthesis: As an intermediate in the development of various drugs.

- Agrochemical Production: In the synthesis of herbicides and pesticides.

Biology

In biological research, this compound has been employed for:

- Enzyme Mechanism Studies: Investigating how enzymes interact with substrates.

- Protein Interaction Studies: Acting as a probe to explore protein-ligand interactions.

Medicine

The compound shows promise in drug development due to its potential therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies indicate it may reduce inflammation.

- Anticancer Properties: Research is ongoing to explore its efficacy against various cancer cell lines.

Research indicates several notable biological activities associated with this compound:

-

Antinociceptive Properties:

- In vivo studies demonstrate significant pain relief effects in rodent models of neuropathic pain.

-

Neuroprotective Effects:

- The compound may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

-

Antimicrobial Activity:

- Similar compounds have shown antimicrobial properties, indicating that this derivative might also possess such activities.

Case Studies

Case Study 1: Antinociceptive Effects

A study conducted on rodent models showed that administration of this compound resulted in a marked reduction in pain response, supporting its use in pain management therapies.

Case Study 2: Neuroprotection

Research indicated that this compound could significantly reduce neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

- CAS : 1001180-63-7

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- Key Differences: Substituent: 4-Chlorophenyl vs. naphthalen-1-ylmethyl. Lower molecular weight (250.12 vs. estimated ~266 g/mol for the target compound) due to the smaller aromatic group.

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate Hydrochloride

- CAS : 1211643-55-8

- Molecular Formula: C₁₃H₂₀ClNO₃

- Molecular Weight : 273.76 g/mol

- Key Differences :

- Substituent: 4-Ethoxyphenylmethyl vs. naphthalen-1-ylmethyl.

- The ethoxy group is electron-donating, increasing the electron density of the aromatic ring, which may alter reactivity in electrophilic substitution reactions.

- Higher aqueous solubility compared to the naphthalene analog due to reduced hydrophobicity.

- Applications : Likely explored for CNS-targeting agents due to structural similarity to cholinesterase inhibitors .

Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride

- CAS : 177269-37-3

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences: Substituent: Dimethyl group at the β-position vs. aromatic naphthalen-1-ylmethyl. Likely inferior membrane permeability but improved solubility in polar solvents.

- Applications : Intermediate in peptide synthesis or prodrug development .

Methyl 3-amino-2-(cyclopropylmethyl)propanoate Hydrochloride

- CAS : 1311313-63-9

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences: Substituent: Cyclopropylmethyl vs. naphthalen-1-ylmethyl. Lower molecular weight and hydrophobicity compared to the naphthalene analog.

- Applications : Investigated for conformational effects in drug design .

Research Findings and Implications

- Bioactivity : The naphthalene analog’s hydrophobicity may enhance binding to hydrophobic enzyme pockets, as seen in AChE/BChE inhibitors like AChE/BChE-IN-3 hydrochloride (IC₅₀: 0.383–6.08 μM) .

- Synthetic Challenges : Introducing the naphthalen-1-ylmethyl group likely requires advanced coupling reagents or prolonged reaction times compared to smaller substituents.

- Stability : The hydrochloride salt form improves stability and solubility, but the ester group remains susceptible to hydrolysis, especially under acidic conditions.

Biological Activity

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.77 g/mol. It is typically available as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The amino group can engage in hydrogen bonding and ionic interactions, while the naphthalene moiety may participate in π-π stacking interactions. These interactions can modulate various biological processes, including enzyme mechanisms and protein interactions.

Enzyme Mechanisms and Protein Interactions

Research indicates that this compound is utilized to study enzyme mechanisms and protein interactions. It acts as a probe to investigate biological processes, which may lead to insights into cellular functions and disease mechanisms.

Therapeutic Potential

Preliminary studies suggest that this compound exhibits potential therapeutic properties, including:

- Anti-inflammatory effects : Its derivatives have shown promise in reducing inflammation in various models.

- Anticancer activity : Initial findings indicate that it may inhibit the proliferation of cancer cells, warranting further investigation into its mechanisms and efficacy against specific cancer types.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from key research:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthalene-based compounds. The following table highlights key differences:

Future Research Directions

The potential applications of this compound warrant further exploration. Future research should focus on:

- Detailed pharmacological profiling : Understanding its full spectrum of biological activities.

- Mechanistic studies : Elucidating how it interacts with specific molecular targets.

- Clinical trials : Evaluating its efficacy and safety in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the naphthalene core and amino acid backbone. For example:

- Step 1 : Formation of the naphthalen-1-ylmethyl intermediate via alkylation or Friedel-Crafts acylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution using ammonia or protected amines.

- Step 3 : Esterification of the carboxylic acid group followed by hydrochloride salt formation using HCl .

- Key Considerations : Reaction conditions (temperature, solvent polarity) must balance steric hindrance from the naphthalene group and reactivity of the amino ester.

Q. How is purity assessed for this compound in academic research?

- Analytical Methods :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<0.1% threshold) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, particularly the naphthalene proton environment and ester/amine functionality .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = calculated 308.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., racemization of the amino acid center) .

- Protection/Deprotection : Boc-protected amines minimize undesired byproducts during esterification .

- Data-Driven Adjustments : Monitor reaction kinetics via in-situ FTIR to optimize stoichiometry and reaction time .

Q. How can contradictions in toxicological data across studies be resolved?

- Critical Analysis Framework :

- Study Design : Compare exposure routes (oral vs. inhalation), dosage ranges, and species-specific metabolism (e.g., rodents vs. human hepatocyte models) .

- Confounding Factors : Account for naphthalene metabolites (e.g., 1,2-dihydroxynaphthalene) that may contribute to hepatic or renal effects .

- Meta-Analysis : Use computational tools (e.g., Bayesian hierarchical models) to aggregate data from studies with heterogeneous inclusion criteria .

Q. What role does the naphthalene moiety play in the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Hydrophobicity : The naphthalene group enhances membrane permeability, as shown in logP comparisons with non-aromatic analogs (ΔlogP = +1.8) .

- Receptor Binding : Molecular docking studies suggest π-π stacking interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .

- Experimental Validation : Replace naphthalene with bicyclic alternatives (e.g., indene) and measure changes in IC₅₀ values for target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.